molecular formula C15H21N3O3 B4902599 N-cyclooctyl-N'-(3-nitrophenyl)urea

N-cyclooctyl-N'-(3-nitrophenyl)urea

Cat. No.: B4902599
M. Wt: 291.35 g/mol
InChI Key: MSDHQMGFSHFUJW-UHFFFAOYSA-N
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Description

N-cyclooctyl-N'-(3-nitrophenyl)urea is a substituted urea derivative characterized by a cyclooctyl group attached to one nitrogen atom and a 3-nitrophenyl group to the other. Ureas are known for their hydrogen-bonding capabilities due to the carbonyl and amine groups, which influence their chemical reactivity and biological interactions.

Properties

IUPAC Name

1-cyclooctyl-3-(3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c19-15(16-12-7-4-2-1-3-5-8-12)17-13-9-6-10-14(11-13)18(20)21/h6,9-12H,1-5,7-8H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDHQMGFSHFUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825976
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-N’-(3-nitrophenyl)urea can be achieved through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of cyclooctylamine with 3-nitrophenyl isocyanate. This reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of N-substituted ureas, including N-cyclooctyl-N’-(3-nitrophenyl)urea, often involves the use of phosgene as a reagent to generate the isocyanate intermediate. The isocyanate is then reacted with the corresponding amine to form the desired urea derivative. This method, although efficient, poses environmental and safety concerns due to the use of phosgene .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-N’-(3-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclooctyl-N’-(3-nitrophenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclooctyl-N’-(3-nitrophenyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as nitric oxide synthase by binding to the active site and preventing the conversion of substrates to products. This inhibition can lead to various biological effects, including the modulation of nitric oxide levels in cells .

Comparison with Similar Compounds

Below is a detailed comparison of N-cyclooctyl-N'-(3-nitrophenyl)urea with structurally related compounds, focusing on substituent effects, synthesis, and biological activity.

Structural Analogues and Substituent Effects

Compound Name Substituents (R1, R2) Key Features Biological Activity/Applications Reference
N-benzoyl-N'-(3-nitrophenyl)urea R1 = benzoyl, R2 = 3-nitrophenyl High antitumor activity; nitro group at meta position critical for activity Anticancer (inhibits tumor growth)
N-(3-methylphenyl)-N'-(3-nitrophenyl)urea R1 = 3-methylphenyl, R2 = 3-nitrophenyl Methyl group enhances lipophilicity; nitro group enables redox interactions Enzyme inhibition, biochemical studies
1-(3-chlorophenyl)-3-(4-nitrophenyl)urea R1 = 3-chlorophenyl, R2 = 4-nitrophenyl Planar structure with intermolecular H-bonding; para-nitro reduces steric hindrance Bacteriostatic, cytokinin activity
N-(4-nitrophenyl)-N'-phenylurea R1 = phenyl, R2 = 4-nitrophenyl Para-nitro group alters electronic properties; lower solubility than meta-nitro analogues Material science, crystallography
Key Observations:
  • Cyclooctyl vs. Aromatic Groups : The cyclooctyl group introduces significant steric bulk, which may improve hydrophobic interactions but reduce solubility. This contrasts with benzoyl or phenyl groups, which maintain planarity and facilitate crystallinity .
  • Chlorine vs. Nitro Substitutents : Chlorophenyl derivatives (e.g., 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea) exhibit different electronic profiles, with chlorine providing moderate electron withdrawal compared to the nitro group’s strong effects .

Crystallographic Insights

  • Planarity : Compounds like 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea exhibit near-planar structures, facilitating dense crystal packing via N–H···O bonds. The cyclooctyl group likely disrupts planarity, leading to altered solid-state properties .

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